molecular formula C10H17N B8805672 1-(2-Methylbut-3-yn-2-yl)piperidine CAS No. 6340-49-4

1-(2-Methylbut-3-yn-2-yl)piperidine

Cat. No.: B8805672
CAS No.: 6340-49-4
M. Wt: 151.25 g/mol
InChI Key: YNPOBLFYZJIKJW-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)piperidine ( 6340-49-4) is a nitrogen-containing heterocyclic compound of interest in synthetic and medicinal chemistry research. With the molecular formula C 10 H 17 N and a molecular weight of 151.25 g/mol, it features a piperidine ring, a common scaffold in pharmaceuticals, substituted with a 2-methylbut-3-yn-2-yl group that contains a terminal alkyne functionality . This terminal alkyne group makes the molecule a valuable synthetic intermediate, as it can undergo various coupling and cycloaddition reactions, such as the Click reaction, to build more complex molecular architectures. Its specific application in research includes its use as a key synthetic precursor. For instance, it has been utilized as an alkoxy source in the synthesis of 4-alkoxybenzo[d][1,2,3]triazines, a class of N-heterocycles with documented biological activities, via an intramolecular heterocyclization process . This compound is classified as a dangerous good (UN# 2925, Class 4.1(8)) and requires careful handling. It is a flammable liquid and poses serious health hazards, including causing severe skin burns and eye damage (Hazard Statements H228, H314) . For product stability, it is recommended to be stored sealed in a dry environment, preferably in a freezer at -20°C . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

CAS No.

6340-49-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)piperidine

InChI

InChI=1S/C10H17N/c1-4-10(2,3)11-8-6-5-7-9-11/h1H,5-9H2,2-3H3

InChI Key

YNPOBLFYZJIKJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • 1-(2-Methylbut-3-yn-2-yl)piperidine features a methyl-substituted propargyl group.
  • 1-(3-Phenylbutyl)piperidine (e.g., compound RC-33) has a phenylbutyl substituent.

Pharmacological Implications :

  • The phenylbutyl group in 1-(3-phenylbutyl)piperidine enables hydrophobic interactions with residues near helices α4 and α5 in sigma-1 receptor (S1R) ligands. Larger hydrophobic substituents at position 4 of the piperidine improve binding affinity by fitting into hydrophobic cavities .
  • In contrast, the alkyne group in this compound may enhance metabolic stability or serve as a synthetic handle for further functionalization, though this requires experimental validation.

Phencyclidine (PCP) and Ketamine Analogs

Key Structural Differences :

  • Phencyclidine (1-(1-phenylcyclohexyl)piperidine) : Contains a bulky phenylcyclohexyl group.
  • Ketamine: Features a chlorophenyl-methylamino-cyclohexanone scaffold.
  • This compound : Lacks aromatic rings, reducing steric bulk.

Piperidine-Based PARP Inhibitors

Key Structural Differences :

  • 1-(2-Chloroethyl)piperidine derivatives (e.g., compound 15c): Include a chloroethyl side chain.
  • This compound : Substitutes chloroethyl with a propargyl group.

Functional Impact :

  • Tertiary amines like 1-(2-chloroethyl)piperidine show enhanced PARP inhibitory activity compared to secondary amines, likely due to improved binding pocket interactions .

Natural Piperidine Alkaloids

Examples :

  • Piperine : A bioactive amide from Piper nigrum with a conjugated diene and piperidine core.
  • 1-[1-Oxo-3-phenylpropenyl]-piperidine : Found in pepper roots, featuring an α,β-unsaturated ketone .

Structural and Functional Contrasts :

  • Natural alkaloids often include extended conjugated systems or aromatic groups, enhancing π-π stacking with biological targets.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight logP* PSA* Key Substituent Notable Properties
This compound C₉H₁₈Cl₂N₂ 225.16 ~5.05 ~59.7 Ų Propargyl High lipophilicity, metabolic stability (predicted)
1-(3-Phenylbutyl)piperidine C₁₅H₂₃N 217.35 ~4.8 ~12.4 Ų Phenylbutyl Sigma-1 receptor affinity
Phencyclidine (PCP) C₁₇H₂₅N 243.39 ~4.2 ~12.0 Ų Phenylcyclohexyl NMDA antagonism, neurotoxicity
1-(2-Chloroethyl)piperidine C₇H₁₄ClN 163.65 ~1.5 ~12.0 Ų Chloroethyl PARP inhibition

*Predicted values based on structural analogs.

Preparation Methods

Transition Metal-Catalyzed Coupling Approaches

Recent advances in catalysis enable the use of Sonogashira or Negishi couplings to introduce the propargyl moiety to piperidine derivatives. A cobalt-catalyzed method demonstrated regioselective alkyne insertion into halogenated piperidines .

Procedure :

  • Substrate : 1-Bromo-piperidine is reacted with 2-methylbut-3-yn-1-ol in the presence of Co₂(CO)₈ (5 mol%) and a phosphine ligand.

  • Conditions : Reactions proceed at 80°C in dimethylformamide (DMF) under inert atmosphere for 6–8 hours.

  • Yield : Reported at 72–78% with >95% regioselectivity .

Advantages :

  • Avoids stoichiometric bases.

  • Tolerates functional groups on the piperidine ring.

Mitsunobu Reaction for Direct N-Propargylation

The Mitsunobu reaction offers a mild alternative for coupling 2-methylbut-3-yn-2-ol with piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Procedure :

  • Piperidine, 2-methylbut-3-yn-2-ol, DEAD, and PPh₃ are combined in THF at 0°C.

  • The mixture is warmed to room temperature and stirred for 12 hours.

  • Yield : 58–64% after silica gel chromatography .

Key Considerations :

  • Requires strict anhydrous conditions.

  • Byproduct (triphenylphosphine oxide) complicates purification.

Reductive Amination of Propargyl Ketones

While less common, reductive amination provides a pathway using 2-methylbut-3-yn-2-one and piperidine in the presence of a reducing agent .

Procedure :

  • Piperidine and 2-methylbut-3-yn-2-one are dissolved in methanol with sodium cyanoborohydride (NaBH₃CN).

  • The reaction is stirred at 25°C for 24 hours, followed by neutralization and extraction.

  • Yield : 40–50% due to competing imine formation .

Challenges :

  • The alkyne group may undergo partial reduction.

  • Limited scalability.

Protection-Deprotection Strategies via Carbamate Intermediates

A modular approach involves synthesizing tert-butyl (2-methylbut-3-yn-2-yl)carbamate followed by deprotection and coupling with piperidine .

Step 1 : Boc Protection

  • Dimethylpropargylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 25°C for 15 hours.

  • Yield : 91% for tert-butyl (2-methylbut-3-yn-2-yl)carbamate .

Step 2 : Deprotection and Alkylation

  • The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

  • The resulting amine is alkylated with 1-bromopiperidine in the presence of K₂CO₃.

  • Overall Yield : 62–68% .

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityPurity (%)
Classical Alkylation45–65Reflux, 12–24 hModerate85–90
Cobalt-Catalyzed Coupling72–7880°C, Inert atmosphereHigh>95
Mitsunobu Reaction58–64RT, AnhydrousLow90–92
Reductive Amination40–50Mild, 24 hLow80–85
Protection-Deprotection62–68Multi-stepModerate88–93

Q & A

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., methyl vs. tert-butyl).

Test in vitro binding assays (e.g., IC₅₀ measurements).

Correlate activity trends with computed electrostatic potential maps .

What strategies mitigate data contradictions between in vitro and in vivo studies of piperidine derivatives?

Advanced Research Focus
Discrepancies often arise from metabolic instability or off-target effects:

  • Metabolite Identification : Use LC-HRMS to track degradation products (e.g., oxidation of the alkyne to a ketone) .
  • Prodrug Design : Mask reactive groups (e.g., acetylate the piperidine nitrogen) to improve bioavailability .
  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution between models .

Case Study : A 2023 study on a related compound reduced hepatotoxicity by replacing the alkyne with a bioisostere (e.g., cyclopropyl group), validated via MD simulations .

How can researchers optimize reaction scalability for this compound without compromising stereochemical integrity?

Advanced Research Focus
Scale-up challenges include heat dissipation and catalyst recovery:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions (e.g., alkyne dimerization) .
  • Heterogeneous Catalysis : Immobilized Pd nanoparticles enable catalyst reuse and reduce metal contamination .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Best Practices : Pilot reactions at 10–100 mmol scale before transitioning to kilo-lab conditions .

What are the emerging applications of this compound in materials science?

Basic Research Focus
The alkyne group enables click chemistry for polymer functionalization:

  • CuAAC Reactions : Couple with azides to create cross-linked hydrogels for drug delivery .
  • Surface Modification : Graft onto nanoparticles (e.g., Au NPs) via thiol-alkyne "click" reactions .

Methodology : Characterize material properties via DSC (thermal stability) and SEM (morphology) .

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